Atopaxar hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atopaxar hydrochloride is used in the Treatment of Cardiovascular Disorders.
Wissenschaftliche Forschungsanwendungen
1. Application in Acute Coronary Syndromes (ACS)
Atopaxar hydrobromide, also known as E5555, has been studied for its application in treating patients with acute coronary syndromes (ACS). Research demonstrates that atopaxar, a reversible protease-activated receptor-1 (PAR-1) thrombin receptor antagonist, can significantly reduce early ischemia in ACS patients as observed on Holter monitoring. This effect is achieved without a notable increase in major or minor bleeding, highlighting its potential utility in this context (O'Donoghue et al., 2011).
2. Efficacy in Coronary Artery Disease (CAD)
Atopaxar has also been investigated in the treatment of patients with coronary artery disease (CAD). The LANCELOT–CAD trial, a phase II study, evaluated the safety and tolerability of prolonged therapy with atopaxar in subjects with CAD. The trial found that atopaxar led to platelet inhibition and a reduction in minor bleeding. However, there was no significant difference in major bleeding events between the atopaxar and placebo groups (Wiviott et al., 2011).
3. Impact on Biomarkers of Inflammation and Platelet Activation
Research into atopaxar's effects on biomarkers of inflammation and platelet activation reveals complex interactions. The LANCELOT-CAD trial noted that atopaxar decreased the concentration of sCD40L, a marker of platelet activation. However, it did not demonstrate a broad anti-inflammatory effect in patients with stable CAD. Atopaxar increased the concentration of other markers like Lp-PLA2 and IL-18, but the clinical relevance of these findings remains uncertain and warrants further investigation (O'Donoghue et al., 2012).
4. General Observations on Safety and Tolerability
Atopaxar's general safety and tolerability have been a focal point in various studies. It has been generally well-tolerated in clinical trials, with some observations of transient elevations in liver enzymes and QTc prolongation at higher doses. While it may promote minor bleeding complications, atopaxar does not appear to significantly increase the risk of major bleeding. These findings suggest potential benefits for patients at high risk for recurrent ischemic events (Wurster & May, 2012).
Eigenschaften
CAS-Nummer |
474544-83-7 |
---|---|
Molekularformel |
C29H39ClFN3O5 |
Molekulargewicht |
564.1 g/mol |
IUPAC-Name |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C29H38FN3O5.ClH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H |
InChI-Schlüssel |
DUUYZYAKJMJYJV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br |
Kanonische SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Atopaxar hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.